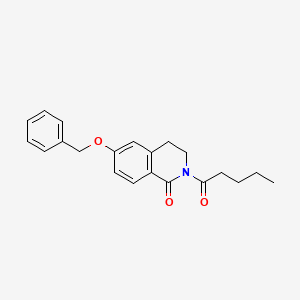
2,4-Diethylbenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethylbenzenethiol is an organic compound belonging to the class of aromatic thiols. It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 4 positions, along with a thiol group (-SH) attached to the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethylbenzenethiol typically involves the alkylation of benzene with ethyl halides in the presence of a catalyst, followed by thiolation. The reaction conditions often include:
Catalysts: Aluminum chloride (AlCl3) or ferric chloride (FeCl3)
Solvents: Anhydrous conditions using solvents like dichloromethane or chloroform
Temperature: Controlled temperatures ranging from 0°C to 50°C
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes:
Raw Materials: Benzene, ethyl halides, and hydrogen sulfide
Reaction Conditions: High-pressure reactors with temperature control
Purification: Distillation and recrystallization to obtain pure this compound
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: Converts the thiol group to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiol group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed:
Oxidation Products: 2,4-Diethylbenzenesulfonic acid
Reduction Products: 2,4-Diethylbenzenesulfide
Substitution Products: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
2,4-Diethylbenzenethiol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 2,4-Diethylbenzenethiol involves its interaction with various molecular targets and pathways:
Molecular Targets: Thiol groups in proteins and enzymes, leading to potential modulation of their activity.
Pathways Involved: Oxidative stress pathways, where the thiol group can undergo redox reactions, affecting cellular redox balance.
Comparación Con Compuestos Similares
2,4-Diethylbenzenethiol can be compared with other similar compounds such as:
2,4-Dimethylbenzenethiol: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
2,4-Diethylphenol: Similar ethyl substitution but with a hydroxyl group instead of a thiol group, resulting in different chemical properties and uses.
Propiedades
Número CAS |
672290-93-6 |
|---|---|
Fórmula molecular |
C10H14S |
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
2,4-diethylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
HSSCWQMHHMQPRM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=C1)S)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


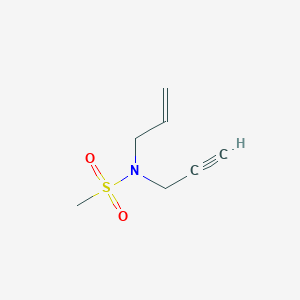
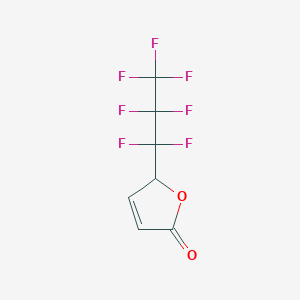
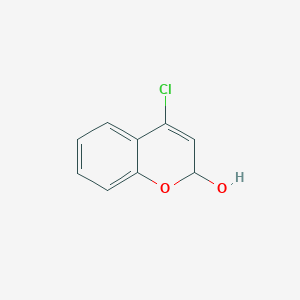

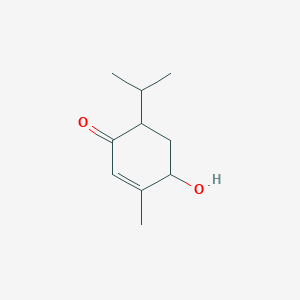
![1H-Pyrazolo[3,4-b]pyridine, 3,4-diphenyl-6-(trifluoromethyl)-](/img/structure/B12548365.png)
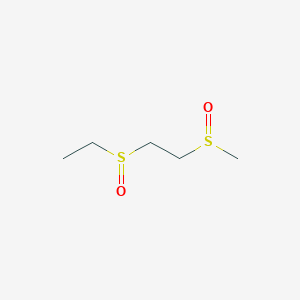
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
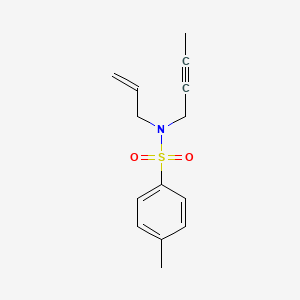
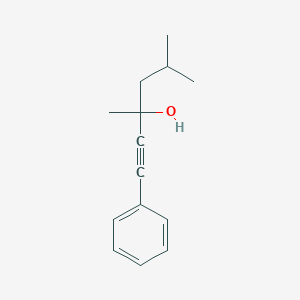
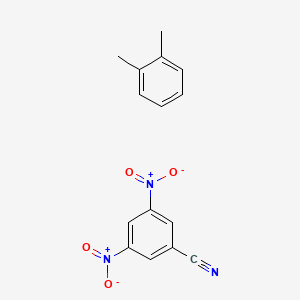

![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
